Lipophilicity Comparison: Enhanced logP for Improved Membrane Permeability Potential
The N1-methyl substitution on the 1,2,3-triazole ring in 1-methyl-1H-1,2,3-triazole-4-carboxylic acid (CAS 16681-71-3) leads to a calculated logP of -0.49 . This is a 0.03 logP unit increase compared to the unsubstituted 1H-1,2,3-triazole-4-carboxylic acid (CAS 16681-70-2), which has a calculated logP of -0.52 [1]. This small but measurable increase in lipophilicity suggests a marginally improved potential for passive membrane diffusion, a critical parameter in early drug discovery.
| Evidence Dimension | Lipophilicity (Predicted logP) |
|---|---|
| Target Compound Data | logP = -0.49 |
| Comparator Or Baseline | 1H-1,2,3-triazole-4-carboxylic acid: logP = -0.52 |
| Quantified Difference | ΔlogP = +0.03 |
| Conditions | Predicted/calculated values using standard algorithms; reported on chemical databases |
Why This Matters
The quantifiably higher logP indicates a shift in physicochemical profile that can influence compound partitioning, bioavailability, and overall drug-likeness, justifying the selection of the methylated analog for specific synthetic campaigns.
- [1] SpringerMaterials. 1H-1,2,3-Triazole-4-carboxylic acid. Accessed 2026. View Source
